molecular formula C1523H2383N417O462S7 B1180645 Rasburicase CAS No. 134774-45-1

Rasburicase

Cat. No.: B1180645
CAS No.: 134774-45-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rasburicase is a recombinant urate oxidase enzyme (produced in a modified Saccharomyces cerevisiae strain) that catalyzes the oxidation of uric acid into allantoin, a water-soluble metabolite that is 5 to 10 times more soluble in urine and is easily excreted by the kidneys . This mechanism of action is the basis for its primary research application: the study of tumor lysis syndrome (TLS) . TLS is a critical oncologic emergency, often occurring in hematologic malignancies with high tumor burden, where rapid cell death leads to dangerous hyperuricemia and a risk of acute renal failure . As a research tool, this compound is invaluable for investigating models of TLS and developing management strategies, as it acts directly on existing uric acid pools, leading to a rapid and significant reduction in plasma uric acid levels within hours of administration . Clinical trials have demonstrated its effectiveness in rapidly normalizing uric acid levels in both pediatric and adult patient models, proving more effective than allopurinol, which only inhibits new uric acid formation . Recent research also explores the efficacy of fixed, low-dose this compound regimens . A key safety consideration in research settings is that the enzymatic conversion of uric acid produces hydrogen peroxide . This is of particular importance when investigating models with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency, as the inability to break down this peroxide can lead to severe hemolytic anemia and methemoglobinemia, making pre-clinical screening for G6PD deficiency essential . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

134774-45-1

Molecular Formula

C1523H2383N417O462S7

Origin of Product

United States

Scientific Research Applications

Clinical Applications

  • Tumor Lysis Syndrome (TLS) Management
    • Rasburicase is primarily indicated for the prevention and treatment of TLS, a condition that can occur after the initiation of chemotherapy, leading to rapid cell lysis and subsequent release of intracellular contents into the bloodstream. Elevated uric acid levels can result in acute kidney injury and other serious complications.
    • A systematic review indicated that this compound effectively reduces uric acid levels more rapidly than traditional therapies like allopurinol, which only prevent further production of uric acid rather than addressing existing levels .
  • Pediatric Oncology
    • This compound has been shown to be particularly effective in pediatric patients at risk for TLS due to conditions such as acute lymphoblastic leukemia. In a compassionate use trial involving 280 patients, this compound was administered with significant reductions in uric acid levels observed within 24-48 hours .
  • Adult Oncology
    • Studies have demonstrated the efficacy of this compound in adults with hematologic malignancies. A single-dose regimen has been supported by clinical findings to effectively manage hyperuricemia associated with TLS, achieving normalization of uric acid levels in a significant percentage of patients .

Efficacy Data

The efficacy of this compound has been documented across multiple studies:

Study Population Dose Uric Acid Reduction Response Rate
Cleveland Clinic Study 10 pediatric patientsMedian 4.5 mgBaseline 10 mg/dL to <1 mg/dL100%
Giraldez and Puto Adults with cancerSingle 6 mg doseBaseline <7 mg/dL at 48 hours81%
Randomized Trial Adults at risk for TLSSingle dose vs multiple dosesSignificant reduction observedEffective in most cases

Case Studies

  • Cleveland Clinic Experience
    • A retrospective chart review highlighted the successful application of this compound in children with elevated uric acid levels due to malignancies. All patients received hydration and most were treated with concomitant allopurinol. The study confirmed that a single dose was sufficient for effective management .
  • Fixed-Dose Strategy
    • A study conducted at Princess Noorah Oncology Center assessed the effectiveness of a fixed-dose strategy (6 mg) of this compound for hyperuricemia management. The results showed that most patients achieved normalization of uric acid levels within 48 hours, emphasizing the potential for a simplified dosing regimen .

Safety and Tolerability

This compound is generally well-tolerated, with serious adverse events being rare. Most reported side effects are mild and transient. However, there remains ongoing debate regarding its cost-effectiveness compared to other treatments like allopurinol, especially given its higher price point .

Comparison with Similar Compounds

Research and Clinical Implications

  • Guideline Recommendations: this compound is reserved for high-risk TLS patients (e.g., aggressive lymphomas, high tumor burden), while allopurinol suffices for low-risk cases .
  • Cost Considerations : Inappropriate this compound use (32–70% of cases) highlights the need for risk stratification to optimize cost-effectiveness .
  • Future Research : Head-to-head trials comparing this compound with newer ULTs (e.g., febuxostat) and cost-benefit analyses are warranted .

Preparation Methods

Saccharomyces cerevisiae as a Host Organism

The genetically modified strain of Saccharomyces cerevisiae is the most widely used platform for this compound production. This yeast system ensures proper post-translational modifications and folding, critical for enzymatic activity. The cDNA encoding urate oxidase is integrated into the yeast genome under the control of inducible promoters. Fermentation occurs in optimized media, with biomass harvested during the logarithmic growth phase. Post-induction, the enzyme is secreted into the culture medium, simplifying downstream purification.

Escherichia coli as an Alternative Expression Host

Recent studies have explored E. coli for this compound production due to its rapid growth and cost-effectiveness. The urate oxidase gene is cloned into plasmid vectors with a hexahistidine (His6) tag for affinity purification. Induction with isopropyl β-D-1-thiogalactopyranoside (IPTG) at 22°C enhances soluble protein yield. While E. coli lacks post-translational modification capabilities, this system achieves high expression levels (up to 15 mg/L of culture) suitable for large-scale production.

Fermentation and Cell Culture Optimization

Yeast Fermentation Parameters

Industrial-scale fermentation of S. cerevisiae involves fed-batch processes in bioreactors. Key parameters include:

  • Temperature : Maintained at 30°C to balance growth and protein stability.

  • pH : Controlled at 6.0–6.5 using ammonium hydroxide or phosphoric acid.

  • Dissolved Oxygen : Kept above 30% saturation to ensure aerobic metabolism.

  • Carbon Source : Glycerol or glucose is used initially, followed by methanol induction for gene expression.

Bacterial Fermentation for E. coli Systems

For E. coli, fermentation protocols prioritize high-cell-density cultures:

  • Induction Timing : IPTG is added at an OD600 of 0.6–0.7 to maximize protein yield.

  • Post-Induction Conditions : Cultures are incubated at 22°C for 12–16 hours to enhance soluble protein accumulation.

  • Lysis Methods : Sonication or high-pressure homogenization disrupts cells, releasing intracellular urate oxidase.

Purification Strategies for this compound

Purification ensures the removal of host cell proteins, nucleic acids, and endotoxins. Industrial processes combine chromatography and crystallization steps.

Chromatography-Based Purification

The current Sanofi-Aventis process employs sequential chromatography steps:

  • Affinity Chromatography : Ni-NTA resins capture His6-tagged urate oxidase, achieving ~85% purity.

  • Ion Exchange Chromatography : Removes residual impurities based on charge differences.

  • Size Exclusion Chromatography (SEC) : Polishes the product by separating aggregates and fragments.

Table 1: Purity and Activity Metrics During Chromatography Steps

Purification StepSEC Purity (%)Isoelectric Focusing (%)Activity Retention (%)
Fermentation Broth514563
After Affinity856585
Final Polishing100100100

Crystallization as a Purification Alternative

Crystallization offers a cost-effective alternative to chromatography. Two methods have been validated:

  • Salting-In Crystallization : Dialysis against ammonium chloride reduces salt concentration, inducing crystallization. This method achieves 90% purity from crude fermentation broth, comparable to affinity chromatography.

  • Polymer-Induced Depletion : Adding poloxamer 188 precipitates urate oxidase but yields lower purity (67%) and activity (25%) due to co-precipitation of impurities.

Formulation and Stabilization

Lyophilization and Excipient Optimization

This compound is lyophilized to enhance shelf-life. The formulation includes:

  • Buffers : Tris-HCl (pH 7.4) maintains enzymatic stability.

  • Stabilizers : Sucrose and mannitol prevent aggregation during freeze-drying.

  • Osmolytes : Raffinose and lactose improve thermal stability, increasing the half-life at 37°C by 40%.

Analytical Characterization of this compound

Purity Assessment

  • SDS-PAGE : Confirms monomeric molecular weight of 34 kDa and absence of degradation products.

  • Reverse-Phase HPLC : Quantifies purity (>98%) by resolving urate oxidase from trace impurities.

Activity Assays

  • Enzymatic Activity : Measured via uric acid degradation kinetics at 293 nm. One unit of activity degrades 1 μmol/min of uric acid at 25°C.

  • Circular Dichroism (CD) : Verifies secondary structure integrity, with α-helix content matching native Aspergillus flavus urate oxidase .

Q & A

Q. What is the biochemical mechanism by which rasburicase reduces uric acid levels in TLS, and why is it preferred over allopurinol in acute settings?

this compound catalyzes the oxidation of uric acid into water-soluble allantoin, bypassing the need for renal excretion of insoluble uric acid . Unlike allopurinol, which inhibits xanthine oxidase and only prevents new uric acid formation, this compound actively degrades existing uric acid, making it superior for rapid correction of hyperuricemia in acute tumor lysis syndrome (TLS) . Methodologically, researchers should measure uric acid kinetics using pre- and post-administration plasma assays within 4 hours of sample collection to avoid ex vivo degradation .

Q. What are standard protocols for laboratory monitoring in this compound efficacy studies?

Key parameters include serial measurements of serum uric acid (UA), creatinine, phosphate, potassium, lactate dehydrogenase (LDH), and calcium at baseline and 24-hour intervals post-administration . Pre-chilled heparinized tubes and immediate ice-water immersion of samples are critical to prevent artifactual UA degradation . Studies should stratify patients by baseline UA levels (e.g., >7 mg/dL for treatment vs. ≤7 mg/dL for prevention) to standardize outcome comparisons .

Q. How do study designs differentiate between prophylaxis and treatment in this compound research?

Prophylactic studies enroll patients with normal UA but high TLS risk (e.g., high tumor burden), while therapeutic studies target patients with established hyperuricemia (UA >7 mg/dL) . Controlled trials should include concurrent measurement of clinical TLS outcomes (e.g., renal failure, arrhythmias) alongside biochemical endpoints .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s clinical efficacy data across adult studies?

While this compound consistently reduces UA (mean reduction: 5.3–12.8 mg/dL ), its impact on hard endpoints like renal replacement therapy (RRT) or mortality remains debated. Meta-analyses suggest heterogeneity arises from inconsistent risk stratification and outcome definitions . To address this, future studies should:

  • Use standardized TLS criteria (e.g., Cairo-Bishop classification ).
  • Perform subgroup analyses by malignancy type (e.g., AML vs. NHL) and renal function .
  • Incorporate time-to-event analyses for outcomes like RRT .

Q. What methodological considerations apply to dose-optimization studies of this compound?

Low-dose regimens (e.g., 3–6 mg fixed doses) show comparable UA reduction to weight-based dosing (0.15–0.2 mg/kg) but require rigorous pharmacokinetic/pharmacodynamic (PK/PD) modeling . Key steps include:

  • Measuring UA at 24-hour intervals to assess response durability .
  • Calculating cost savings using actual body weight vs. fixed-dose models (e.g., 11,00011,000–29,000 saved per patient with 3 mg doses ).
  • Designing adaptive trials with pre-specified criteria for rescue dosing .

Q. How can economic evaluations of this compound be integrated into clinical trial design?

Cost-effectiveness analyses should use lifetime horizon models comparing incremental cost per quality-adjusted life year (QALY) between this compound and allopurinol. Key variables include:

  • Country-specific drug costs and healthcare utilization rates .
  • TLS incidence reduction (assumed 90–100% with this compound ).
  • Sensitivity analyses on patient life expectancy and TLS recurrence rates .

Q. What explains disparities in this compound’s cost-effectiveness between pediatric and adult populations?

In pediatric patients, this compound is cost-saving due to lower body weight and higher TLS incidence in aggressive leukemias (ICER: 5,3915,391–17,580/QALY ). Adults show less favorable ICERs (€23,794–€101,734/QALY) due to higher drug costs and comorbidities . Researchers should contextualize economic findings by regional pricing policies and risk-stratification practices .

Methodological Challenges & Solutions

Q. How should studies address confounding from concurrent TLS therapies (e.g., hydration, allopurinol)?

  • Use propensity score matching to balance cohorts receiving this compound monotherapy vs. combination regimens .
  • Conduct sensitivity analyses excluding patients receiving rescue therapies .

Q. What statistical approaches are optimal for analyzing this compound’s time-dependent effects on UA levels?

  • Mixed-effects models to account for repeated UA measurements .
  • Area under the curve (AUC) analysis for cumulative UA reduction .

Q. How can researchers mitigate bias in retrospective this compound studies?

  • Apply the ROBINS-I tool to assess bias from unmeasured confounders (e.g., undocumented renal impairment) .
  • Validate electronic health record (EHR) data against primary laboratory records .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.